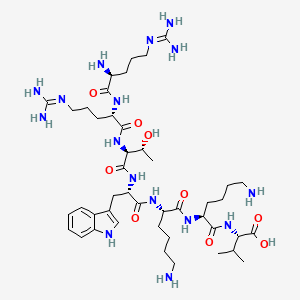![molecular formula C16H13ClN4 B14215378 Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- CAS No. 821784-02-5](/img/structure/B14215378.png)
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring, a pyridine ring, and a chlorophenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the cyclization of diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The use of environmentally benign reagents and catalysts is often preferred to minimize the ecological footprint.
Chemical Reactions Analysis
Types of Reactions
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interfere with enzyme activity or cellular processes by binding to active sites or altering membrane permeability . The exact pathways and targets can vary depending on the specific application and context.
Properties
CAS No. |
821784-02-5 |
|---|---|
Molecular Formula |
C16H13ClN4 |
Molecular Weight |
296.75 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-pyridin-4-ylpyrazin-2-amine |
InChI |
InChI=1S/C16H13ClN4/c17-14-3-1-2-12(8-14)9-20-16-11-19-15(10-21-16)13-4-6-18-7-5-13/h1-8,10-11H,9H2,(H,20,21) |
InChI Key |
GNVQGGYFACLKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC=C(N=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
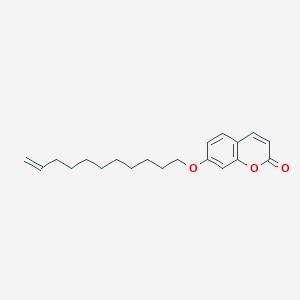
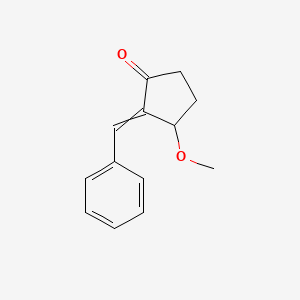
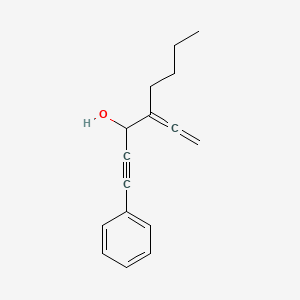
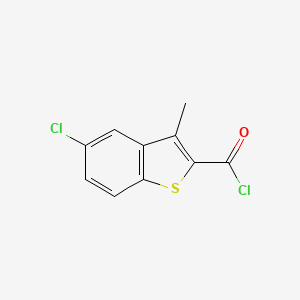
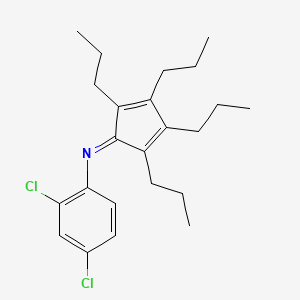
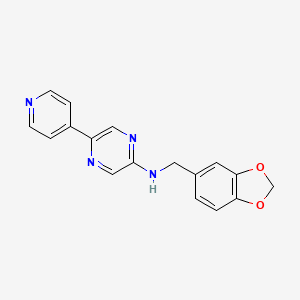
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)

![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
